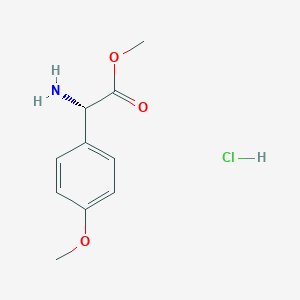

methyl(2S)-2-amino-2-(4-methoxyphenyl)acetatehydrochloride

Description

Methyl(2S)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride is a chiral α-amino ester derivative with a methoxy-substituted phenyl group at the β-position. This compound is structurally characterized by:

- Molecular formula: C₁₁H₁₆ClNO₃ (inferred from analogs in ).

- Stereochemistry: The (2S) configuration ensures enantiomeric specificity, critical for pharmaceutical applications .

- Functional groups: A methyl ester, a primary amine (as hydrochloride salt), and a 4-methoxyphenyl moiety.

It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of peptidomimetics and bioactive molecules.

Properties

IUPAC Name |

methyl (2S)-2-amino-2-(4-methoxyphenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2;/h3-6,9H,11H2,1-2H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEACPSVBZTUCV-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H](C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249935-53-3 | |

| Record name | methyl (2S)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(2S)-2-amino-2-(4-methoxyphenyl)acetatehydrochloride typically involves the reaction of 4-methoxyphenylacetic acid with methylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl(2S)-2-amino-2-(4-methoxyphenyl)acetatehydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

Methyl(2S)-2-amino-2-(4-methoxyphenyl)acetatehydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in studies of enzyme activity and protein interactions.

Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of methyl(2S)-2-amino-2-(4-methoxyphenyl)acetatehydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Structurally related compounds differ in substituents on the phenyl ring and ester groups. Key analogs include:

Key Observations :

- Substituent Electronic Effects : The 4-methoxy group (target compound) is electron-donating, contrasting with electron-withdrawing groups (Cl, F, CF₃) in analogs. This impacts solubility, metabolic stability, and reactivity in synthetic pathways .

- Ester Group: Ethyl esters (e.g., Ethyl(2S)-2-amino-2-(4-chlorophenyl)acetate) may confer higher lipophilicity than methyl esters, influencing bioavailability .

Physicochemical Properties

- Purity : Most analogs are synthesized at ≥95% purity, critical for reproducibility in pharmaceutical applications .

- Solubility : Methoxy and fluorine substituents improve aqueous solubility compared to chlorine or trifluoromethyl groups .

- Stability : Hydrochloride salts enhance crystallinity and stability under storage conditions .

Biological Activity

Methyl(2S)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride, often referred to as a derivative of phenylalanine, exhibits significant biological activity, making it a subject of interest in pharmacological research. This compound is characterized by its unique structural features, including an amino group and a methoxy-substituted phenyl ring, which contribute to its interaction with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C11H15ClN2O3

- Molecular Weight : Approximately 248.70 g/mol

- Structure : The compound features an amino acid backbone with a methoxy group on the phenyl ring, enhancing its solubility and interaction with biological molecules.

The biological activity of methyl(2S)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The following mechanisms have been identified:

- Receptor Modulation : The amino group can form hydrogen bonds with biological molecules, facilitating interactions with neurotransmitter receptors, particularly those related to glycine and other amino acids.

- Enzyme Interaction : The methoxy group enhances hydrophobic interactions with enzyme active sites, potentially modulating enzymatic activity involved in metabolic pathways .

Biological Activities

Research indicates that methyl(2S)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride exhibits several notable biological activities:

- Neuroprotective Effects : Studies suggest that this compound may protect neurons from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

- Anti-inflammatory Properties : Preliminary evidence shows that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory conditions.

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which could be beneficial in reducing oxidative damage in cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of methyl(2S)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride:

- Neuropharmacology Study : A study explored the compound's effects on synaptic transmission in neuronal cultures. Results indicated enhanced synaptic plasticity, suggesting its potential use in cognitive enhancement therapies.

- Inflammation Model : In a rat model of induced inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.